molecular formula C18H17ClN2O5S B2493505 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 886964-00-7

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2493505
CAS No.: 886964-00-7
M. Wt: 408.85
InChI Key: SHLKUHIKYOTGCA-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H17ClN2O5S and its molecular weight is 408.85. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Applications

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide derivatives have been investigated for their pharmacological properties. For example, a study on novel 4-thiazolidinone derivatives, including compounds with structural similarities to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, highlighted their potential as agonists of benzodiazepine receptors, showing considerable anticonvulsant activity in various models (Faizi et al., 2017). This research suggests that derivatives of the compound could have therapeutic applications in treating conditions related to convulsions or seizures.

Antimicrobial Activity

Another significant application of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide derivatives is in the development of antimicrobial agents. Research on 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring, related structurally to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, demonstrated their potential in treating microbial diseases due to their antibacterial and antifungal properties (Desai et al., 2013).

Chemical Synthesis and Material Science

The compound and its derivatives are also of interest in chemical synthesis and materials science. For instance, research on the molecular structure of related benzamide compounds has provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for designing materials with specific physical properties (Karabulut et al., 2014).

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c1-23-11-6-5-10(19)16-14(11)20-18(27-16)21-17(22)9-7-12(24-2)15(26-4)13(8-9)25-3/h5-8H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLKUHIKYOTGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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